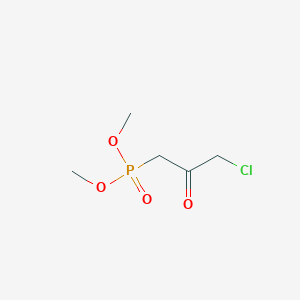
Dimethyl-3-chloro-2-oxopropylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-3-chloro-2-oxopropylphosphonate is a chemical compound with the molecular formula C5H10ClO4P and a molecular weight of 200.56 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phosphonate group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl-3-chloro-2-oxopropylphosphonate can be synthesized through the reaction of chloroacetyl chloride with dimethyl methylphosphonate . The reaction typically occurs under controlled conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The compound is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dimethyl-3-chloro-2-oxopropylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Bases: Sodium hydroxide or potassium carbonate is used to neutralize acids formed during reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are used to dissolve reactants and facilitate reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Phosphonic acid derivatives are formed upon hydrolysis.
科学的研究の応用
Dimethyl-3-chloro-2-oxopropylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
作用機序
The mechanism of action of dimethyl-3-chloro-2-oxopropylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: A precursor in the synthesis of dimethyl-3-chloro-2-oxopropylphosphonate.
Chloroacetyl chloride: Another precursor used in the synthesis.
Phosphonic acid derivatives: Compounds with similar phosphonate groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of a phosphonate group and a chloroacetyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
特性
IUPAC Name |
1-chloro-3-dimethoxyphosphorylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPZQMGPRYJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
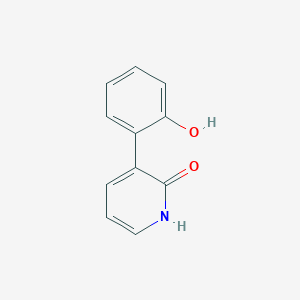
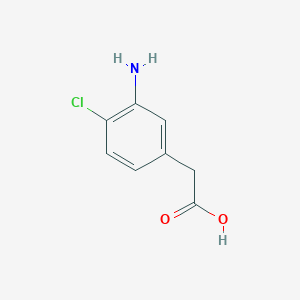
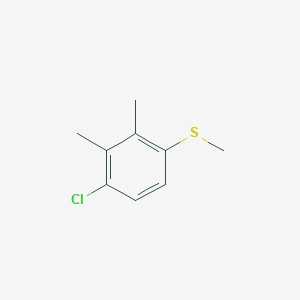
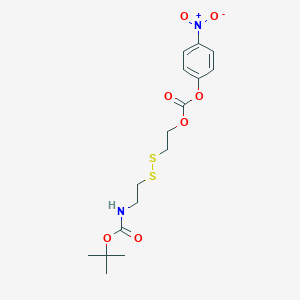
![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)
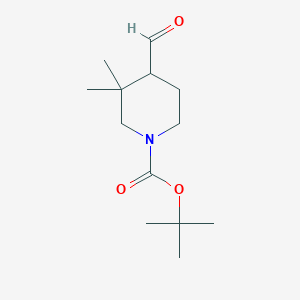
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


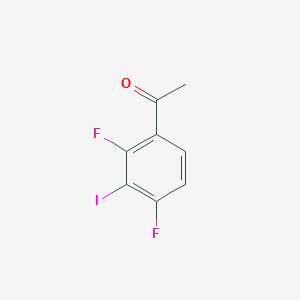
amine](/img/structure/B6292221.png)
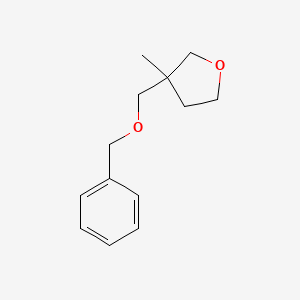
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)
